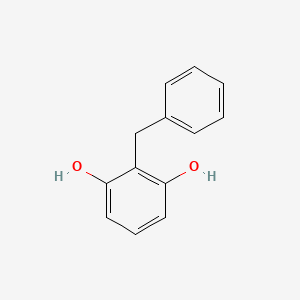

2-Benzylresorcinol

Description

Historical Context of Resorcinol (B1680541) Derivatives in Synthetic Chemistry and Biological Sciences

Resorcinol (1,3-benzenediol) has a long-standing history in synthetic chemistry, dating back to its initial preparation in 1864 by Heinrich Hlasiwetz and Ludwig Barth wikipedia.org. For over 150 years, the chemistry of resorcinol and its derivatives has been a subject of extensive investigation, leading to the development of numerous novel products and technologies e-bookshelf.de. Resorcinol itself serves as a crucial chemical intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, plastics, and resins wikipedia.orgbritannica.com. Its ability to undergo electrophilic aromatic substitution and condensation reactions, particularly with formaldehyde, has made it indispensable in the production of adhesives for materials like rayon and nylon, as well as in wood glues wikipedia.orgbritannica.com.

Historically, resorcinol derivatives have found applications in medicinal chemistry, acting as agents for skin conditions and as intermediates for drug synthesis researchgate.netjmchemsci.com. The phenolic hydroxyl groups on the resorcinol ring provide reactive sites for derivatization, allowing chemists to tailor molecular properties for specific applications. This rich history underscores the foundational importance of resorcinol chemistry, providing a fertile ground for the exploration of more complex derivatives like 2-benzylresorcinol.

Significance of Benzylated Phenolic Compounds in Academic Investigations

Benzylated phenolic compounds, characterized by the presence of a benzyl (B1604629) group attached to a phenolic structure, hold considerable significance in academic research due to their diverse chemical reactivity and biological activities mdpi.com. The introduction of a benzyl moiety can profoundly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interactions with biological targets or its performance in chemical processes.

In academic investigations, benzylated phenols are explored for their potential as building blocks in complex organic synthesis, as intermediates for pharmaceuticals, and as functional molecules in materials science mdpi.comresearchgate.net. The benzyl group can serve as a protecting group, a structural motif for enhancing biological efficacy, or a functional handle for further chemical modifications. Moreover, phenolic compounds, in general, are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral properties tandfonline.comijhmr.commdpi.comnih.gov. Benzylation can often enhance or modify these inherent properties, making benzylated phenols attractive targets for drug discovery and development. The ability of these compounds to engage in various non-covalent interactions also makes them subjects of interest in supramolecular chemistry .

Current Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, focusing on its synthesis, chemical properties, and a range of biological and material applications. Investigations are actively exploring its potential in several key areas:

Antiviral Activity: Derivatives of this compound have shown promising results in combating viral infections. Notably, researchers have synthesized various derivatives and evaluated their efficacy against SARS-CoV-2. One such derivative demonstrated a superior in vitro inhibitory concentration (IC50) against SARS-CoV-2 compared to the established antiviral drug remdesivir (B604916), suggesting that structural modifications to the benzyl group can lead to enhanced antiviral potency .

Antifungal Properties: this compound exhibits significant antifungal activity against various plant pathogenic fungi. Studies have reported its effectiveness against pathogens such as A. solani and S. sclerotiorum, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL . This indicates its potential utility in agricultural applications or as a lead compound for developing new antifungal agents.

Skin Lightening and Antioxidant Applications: In the realm of cosmetic science and dermatology, this compound is recognized for its dual functionality. It acts as a skin-lightening agent by inhibiting tyrosinase, an enzyme critical for melanin (B1238610) production, thereby reducing hyperpigmentation without causing irritation . Concurrently, its antioxidant properties help protect skin cells from oxidative stress and damage, particularly from UV radiation, positioning it as a valuable ingredient in advanced skincare formulations .

Polymer Chemistry: this compound is being utilized in material science for the synthesis of polymers. Research indicates its role in creating polymers with enhanced thermal stability and improved mechanical properties, suggesting potential applications in advanced materials manufacturing .

Supramolecular Chemistry: The compound has also been explored for its capacity to form complexes with various substrates through non-covalent interactions, a key aspect of supramolecular chemistry .

Chemical Reactivity and Synthesis: Academic studies continue to investigate the chemical reactions of this compound, including oxidation, reduction, electrophilic substitution, and condensation reactions, which are vital for synthesizing more complex molecules and understanding its reactivity profile . Furthermore, research is ongoing into efficient synthesis methods for benzylated resorcinol derivatives, such as utilizing phase transfer catalysis for regioselective benzylation, which is crucial for producing intermediates for biologically active molecules researchgate.net.

Table 1: Selected Biological Activities of this compound and its Derivatives

| Compound/Derivative Type | Biological Activity | Target/Pathogen | Key Finding | Reference |

| This compound | Antifungal | A. solani, S. sclerotiorum | MIC values as low as 1.95 µg/mL | |

| This compound | Skin Lightening | Tyrosinase | Inhibits tyrosinase activity, reduces hyperpigmentation | |

| This compound | Antioxidant | Cellular oxidative stress | Protects skin cells from oxidative damage | |

| Derivative of this compound | Antiviral | SARS-CoV-2 | IC50 = 5.3 μM (outperformed remdesivir's IC50 of 7.8 μM in vitro) |

Table 2: Chemical Reactivity of this compound

| Reaction Type | Description |

| Oxidation | Formation of quinones or other oxidized derivatives |

| Reduction | Conversion into more reduced forms, such as dihydroxy derivatives |

| Substitution | Introduction of substituents onto the benzene (B151609) ring via electrophilic aromatic substitution |

| Condensation | Participation in reactions to form larger, more complex molecules |

List of Compound Names Mentioned:

this compound

Resorcinol

Phenol

Benzene-1,3-diol

1,3-Benzenediol

m-Dihydroxybenzene

1,3-Dihydroxybenzene

3-Hydroxyphenol

m-Benzenediol

Remdesivir

4,6-diacetyl resorcinol

Acetyl resorcinol

3-(phenylmethoxy)phenol

Benzyl chloride

4-benzyloxy-2-hydroxy-benzaldehyde

2,4-dihydroxybenzaldehyde (B120756)

Epigallocatechin gallate (EGCG)

Epigallocatechin

Epicatechin gallate

Epicatechin

Kaempferol

Quercetin

Myricetin

Chlorogenic acid

Catechins

p-coumaric acid

Ferulic acid

Gallic acid

Cinnamic acid

Resveratrol

Luteolin

Anthocyanins

Flavonoids

Polyphenols

Structure

3D Structure

Properties

IUPAC Name |

2-benzylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDMDAVSHRCXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzylresorcinol

Established Synthetic Routes to 2-Benzylresorcinol

Two primary synthetic routes have been described for the preparation of this compound, each employing distinct chemical principles.

One established method for synthesizing this compound begins with methyl β-resorcylate. This approach involves a multi-step process that includes nuclear benzylation, debenzylation, hydrolysis, and decarboxylation researchgate.netias.ac.inias.ac.in.

The initial step, nuclear benzylation, typically involves reacting methyl β-resorcylate with a benzylating agent, such as benzyl (B1604629) chloride, in the presence of a base like methanolic potassium hydroxide. This reaction yields methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate researchgate.netias.ac.in. Following the benzylation, the benzyloxy protecting group is removed through a debenzylation step, often achieved using concentrated hydrochloric acid, to produce methyl 2,4-dihydroxy-3-benzylbenzoate ias.ac.in. The final stages involve the hydrolysis of the ester group and subsequent decarboxylation, usually by heating with copper in quinoline, to afford this compound researchgate.netias.ac.in.

Table 2.1.1: Synthesis of this compound via Nuclear Benzylation of Methyl β-Resorcylate

| Step | Starting Material/Intermediate | Reagents/Conditions | Product |

| 1. Nuclear Benzylation | Methyl β-resorcylate | Benzyl chloride, Methanolic potassium hydroxide | Methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate |

| 2. Debenzylation | Methyl 2-hydroxy-3-benzyl-4-benzyloxybenzoate | Concentrated hydrochloric acid | Methyl 2,4-dihydroxy-3-benzylbenzoate |

| 3. Hydrolysis & Decarboxylation | Methyl 2,4-dihydroxy-3-benzylbenzoate | Heating with copper in quinoline | This compound |

An alternative and direct synthetic route to this compound involves the reduction of 2-benzoylresorcinol. The Clemmensen reduction is a well-established method for converting ketones to alkanes, and it is applicable here to reduce the carbonyl group of 2-benzoylresorcinol to a methylene (B1212753) group researchgate.netias.ac.inias.ac.inresearchgate.net.

This reduction is typically carried out by treating 2-benzoylresorcinol with zinc amalgam (prepared from zinc and mercuric chloride) in the presence of dilute hydrochloric acid ias.ac.in. The reaction effectively reduces the ketone functionality, yielding this compound. This method offers a more streamlined approach compared to the multi-step benzylation route researchgate.netias.ac.inias.ac.inresearchgate.net.

Table 2.1.2: Synthesis of this compound via Clemmensen Reduction of 2-Benzoylresorcinol

| Reaction Type | Starting Material | Reagents/Conditions | Product |

| Clemmensen Reduction | 2-Benzoylresorcinol | Zinc amalgam, Dilute hydrochloric acid (1:1) | This compound |

Chemical Reactivity and Derivatization Strategies of this compound

The presence of hydroxyl groups and the benzylic methylene group on the resorcinol (B1680541) ring endows this compound with diverse reactivity, allowing for its derivatization through various chemical transformations.

This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. A notable outcome of oxidation can be the formation of quinone structures, which are characterized by conjugated cyclic diketone systems . Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and hydrogen peroxide . The specific product depends on the oxidizing agent and reaction conditions used.

While the Clemmensen reduction is used to synthesize this compound from its benzoyl precursor, this compound itself can also be subjected to reduction reactions. These reactions can lead to more reduced forms of the molecule, potentially involving the saturation of any susceptible double bonds or further modification of the hydroxyl groups, yielding dihydroxy derivatives or related reduced structures .

The resorcinol moiety in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. This allows for the introduction of various substituents onto the aromatic ring through reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation . The position of substitution is typically directed by the existing hydroxyl and benzyl groups, often occurring at positions ortho or para to the activating hydroxyl groups. For instance, studies on related resorcinol derivatives have explored Friedel-Crafts acylation and nitration, indicating the potential for similar reactions on the this compound scaffold ias.ac.in.

Condensation Reactions and Formation of Complex Molecular Architectures, e.g., Pechmann Condensation Products

Condensation reactions are pivotal for building more elaborate molecular structures from this compound. One significant example is the Pechmann condensation, a well-established method for synthesizing coumarins.

When this compound reacts with ethyl acetoacetate (B1235776) under acidic conditions, such as in the presence of concentrated sulfuric acid, it undergoes the Pechmann condensation. This reaction leads to the formation of 7-hydroxy-4-methyl-8-benzylcoumarin beilstein-journals.orgworktribe.com. Coumarins are a class of compounds known for their diverse biological activities and applications in materials science, making this transformation a valuable route to complex heterocyclic systems.

Furthermore, this compound can condense with phthalic anhydride (B1165640) in the presence of concentrated sulfuric acid. This reaction yields a product that exhibits properties consistent with a homologue of fluorescein, indicating the formation of a larger, polycyclic aromatic system uiowa.edu. Such reactions highlight the potential of this compound to serve as a building block for chromophoric and fluorescent molecules.

Table 1: Condensation Reactions of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference(s) |

| This compound | Ethyl acetoacetate | Pechmann Condensation | 7-Hydroxy-4-methyl-8-benzylcoumarin | beilstein-journals.orgworktribe.com |

| This compound | Phthalic anhydride | Condensation | Fluorescein homologue (unspecified) | uiowa.edu |

Design and Synthesis of Novel this compound Derivatives for Biological and Material Sciences Research

The inherent properties of this compound, coupled with strategic modifications, allow for the design and synthesis of novel derivatives with tailored functionalities for biological and material sciences.

Research has demonstrated that derivatives of this compound can exhibit significant biological activities. For instance, a series of synthesized derivatives have shown promise as antiviral agents, particularly against SARS-CoV-2. One such derivative demonstrated an in vitro efficacy with an IC50 value of 5.3 μM, surpassing that of remdesivir (B604916) (IC50 = 7.8 μM) beilstein-journals.org. This suggests that modifications to the benzyl group can enhance antiviral potency.

In addition to antiviral properties, this compound and its derivatives have shown notable antifungal activity against various pathogens. Specific derivatives have exhibited efficacy against A. solani and S. sclerotiorum with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL beilstein-journals.org.

Beyond therapeutic applications, this compound itself is recognized for its utility in cosmetic formulations as a skin-lightening agent. It functions by inhibiting tyrosinase activity, thereby reducing melanin (B1238610) production and hyperpigmentation beilstein-journals.org. Its antioxidant properties further contribute to its value in skincare by protecting cells from oxidative stress beilstein-journals.org.

The synthesis of novel derivatives can also be achieved through reactions like the Hoesch reaction. For example, the reaction of this compound with butyronitrile (B89842) yields 1-[2,4-Dihydroxy-5-(phenylmethyl)phenyl]-1-butanone, representing another pathway to functionalized resorcinol structures nih.gov.

Investigational Biological Activities of 2 Benzylresorcinol in Vitro and Preclinical Models

Antioxidant Mechanisms and Radical Scavenging Properties of 2-Benzylresorcinol

This compound possesses notable antioxidant properties that contribute to the protection of skin cells against oxidative stress and damage induced by factors such as UV radiation. Its mechanism of action involves the direct scavenging of free radicals, thereby preventing oxidative damage. The antioxidant capabilities of such compounds are typically evaluated through various in vitro assays, including those that measure radical scavenging activity using stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS, ORAC, and FRAP. nih.govfrontiersin.orgmdpi.comacademicjournals.orgnih.govpharmakonpress.grnih.govresearchgate.netresearchgate.net The general mechanisms by which phenolic antioxidants exert their effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), processes where the antioxidant molecule donates hydrogen atoms or electrons to neutralize reactive species. nih.govfrontiersin.orgscirp.org Structurally related hydroxybenzyl alcohols have demonstrated an ability to scavenge hydroxyl radicals, inhibit lipid peroxidation and protein oxidation, and exhibit free radical scavenging properties comparable to alpha-tocopherol. nih.gov

Antiviral Properties of this compound Derivatives in Preclinical Models, e.g., against SARS-CoV-2

Recent investigations have highlighted the potential of derivatives of this compound in combating viral infections, with a particular focus on SARS-CoV-2. In vitro studies have shown that one such derivative achieved an IC50 value of 5.3 µM against SARS-CoV-2, demonstrating greater potency than the antiviral drug remdesivir (B604916), which had an IC50 of 7.8 µM. Structure-activity relationship (SAR) analyses suggest that modifications made to the benzyl (B1604629) group of these compounds can significantly influence their antiviral efficacy.

Antifungal Activities of this compound

This compound exhibits significant antifungal activity against a range of pathogens. It has demonstrated effectiveness against A. solani and S. sclerotiorum, with minimum inhibitory concentration (MIC) values recorded as low as 1.95 µg/mL. These observed antifungal properties suggest that this compound could be a valuable component in the development of novel antifungal treatments.

Data Table 1: Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| A. solani | ≤ 1.95 µg/mL |

Other Documented Biological Profiles in Research Models

Beyond its direct biological activities, this compound has found applications in other research areas. It is utilized in supramolecular chemistry, where it can form complexes with various substrates through non-covalent interactions, contributing to the development of materials with specific functionalities. In material science, its incorporation into polymer synthesis can enhance the thermal stability and mechanical properties of materials. Furthermore, its efficacy in cosmetic formulations has been evaluated, with clinical trials indicating a substantial reduction in pigmentation levels over a 12-week period for individuals with melasma.

Data Table 2: Antiviral Activity of a this compound Derivative against SARS-CoV-2 (In Vitro)

| Compound | Target | IC50 Value | Comparison (Remdesivir) |

|---|

Compound List:

this compound

Remdesivir

A. solani

S. sclerotiorum

Alpha-tocopherol

Amphotericin B

Structure Activity Relationship Sar Studies of 2 Benzylresorcinol and Its Derivatives

Elucidation of Key Structural Motifs Influencing Biological Efficacy

The foundational structure of 2-benzylresorcinol, consisting of a resorcinol (B1680541) ring (1,3-dihydroxybenzene) and a benzyl (B1604629) group attached at the 2-position, presents several key motifs that are critical for its biological efficacy. The resorcinol moiety, with its two hydroxyl groups, is a significant contributor to the molecule's activity. These hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

Research into related resorcinol derivatives has highlighted the importance of these fundamental structural components. For instance, in studies of dopamine (B1211576) receptor agonists, the resorcinol substitution was found to be favorable for activity in specific ring systems where catechol substitution was also active. nih.gov This suggests that the dihydroxybenzene pattern is a key pharmacophoric element.

Key structural motifs of this compound essential for its biological activity include:

The Resorcinol Core: The 1,3-dihydroxybenzene ring is fundamental. The hydroxyl groups are critical for target interaction through hydrogen bonding.

The Benzyl Moiety: This group influences the compound's lipophilicity and can participate in hydrophobic and aromatic interactions with the target.

The Linkage: The direct carbon-carbon bond between the resorcinol and benzyl groups provides a specific spatial arrangement and conformational flexibility.

Impact of Substituent Modifications, Particularly on the Benzyl Moiety, on Activity Profiles

Modifications to the this compound scaffold, especially on the benzyl moiety, have been shown to significantly alter the activity profiles of the resulting derivatives. The electronic and steric properties of substituents on the benzyl ring can modulate the compound's interaction with its biological target.

The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity. For example, the addition of electron-donating groups like methyl or methoxy (B1213986) groups can impact the hydrogenolysis of benzyl-type groups, suggesting an alteration of their electronic properties. researchgate.net

The position of the substituent on the benzyl ring is also critical. Ortho, meta, and para substitutions can lead to different steric and electronic effects, which in turn can result in varied biological activities. For instance, in some series of compounds, substitution at the ortho position has been found to be crucial for inhibitory activity. nih.gov

The following table summarizes the hypothetical impact of various substituents on the benzyl moiety of this compound on a generic biological activity, based on general principles of medicinal chemistry.

| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Steric Effect | Hypothetical Impact on Activity |

| -H (unsubstituted) | - | Neutral | Minimal | Baseline activity |

| -CH₃ | para | Electron-donating | Small | Potential increase in activity |

| -OCH₃ | para | Electron-donating | Moderate | Potential increase in activity |

| -Cl | para | Electron-withdrawing | Small | Variable, may increase or decrease activity |

| -NO₂ | para | Strongly electron-withdrawing | Moderate | Likely decrease in activity |

| -F | ortho | Electron-withdrawing | Small | May be crucial for specific interactions nih.gov |

Conformational Analysis and Bioactive Conformations of this compound Analogues

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. This compound and its analogues are flexible molecules with several rotatable bonds, allowing them to adopt numerous conformations in solution. However, it is generally accepted that only one or a limited number of these conformations, the so-called "bioactive conformation," is responsible for the molecule's biological activity. nih.gov

Conformational analysis aims to identify the most stable and the bioactive conformations of a molecule. This can be achieved through computational methods, such as molecular mechanics and quantum mechanics calculations, as well as experimental techniques like NMR spectroscopy. unifi.it Understanding the bioactive conformation is essential for the rational design of new, more potent analogues.

For this compound analogues, the key conformational features include the relative orientation of the resorcinol and benzyl rings. This is defined by the torsion angles around the single bond connecting the two rings. The bioactive conformation will be the one that optimally fits into the binding site of the target protein, maximizing favorable interactions and minimizing steric clashes.

Studies on other flexible drug molecules have shown that the bioactive conformation is often a low-energy conformation that is readily accessible in solution. nih.gov For instance, in the case of the anticancer drug Taxol, extensive research has been dedicated to identifying its bioactive conformation when bound to its target, β-tubulin. nih.govresearchgate.netscilit.com This knowledge has been instrumental in the design of highly active constrained analogues.

The bioactive conformation of this compound analogues will be influenced by the substituents on both the resorcinol and benzyl rings. These substituents can introduce steric hindrance or new intramolecular interactions that favor specific conformations. By designing and synthesizing conformationally restricted analogues, where the flexibility of the molecule is reduced, it is possible to "lock" the molecule into its bioactive conformation, potentially leading to a significant increase in potency.

Advanced Research Applications and Material Science Perspectives of 2 Benzylresorcinol

Role in Supramolecular Chemistry and Complex Formation

The exploration of 2-Benzylresorcinol in supramolecular chemistry focuses on its capacity to engage in non-covalent interactions with various substrates. This interaction capability is crucial for the development of novel materials designed with specific functionalities, such as the creation of selective binding sites. While the precise nature of these complexes and the specific substrates involved are areas of ongoing research, the fundamental principle involves the assembly of molecules into larger, ordered structures driven by forces like hydrogen bonding, π-π stacking, or van der Waals interactions. Such supramolecular assemblies are foundational for advanced material design, potentially leading to applications in areas like host-guest chemistry and targeted molecular recognition systems.

| Aspect of Supramolecular Chemistry | Description of Role for this compound | Potential Applications |

| Complex Formation | Forms complexes with various substrates through non-covalent interactions. | Development of selective binding sites. |

| Material Functionality | Contributes to the creation of new materials with specific, tailored functionalities. | Drug delivery systems, molecular recognition. |

| Material Property Enhancement | Description of Integration Role | Target Material Applications |

| Thermal Stability | Incorporated into polymer matrices to increase resistance to heat. | Coatings, adhesives, advanced composites. |

| Mechanical Properties | Enhances strength, rigidity, or other mechanical attributes of polymers. | High-performance coatings, durable adhesives. |

| Overall Performance | Improves the general utility and resilience of polymeric materials. | Various industrial coatings and bonding agents. |

Future Research Directions and Unexplored Avenues for 2 Benzylresorcinol

Expansion of Synthetic Methodologies and Green Chemistry Approaches in 2-Benzylresorcinol Synthesis

The synthesis of this compound and its derivatives has traditionally relied on methods that are effective but not always environmentally benign. The future of its production lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. jddhs.comjddhs.com

Key areas for future research in the synthesis of this compound include:

Catalytic Innovations: The development of novel catalysts is a cornerstone of green synthesis. Research into heterogeneous catalysts, such as zeolites and clays, could offer advantages like easier separation from the reaction mixture and the potential for recycling. researchgate.nettandfonline.com For instance, macroporous acid catalysts have shown promise in preventing the formation of undesirable byproducts in related reactions. researchgate.net The use of bismuth triflate as a non-toxic Lewis acid catalyst has also been explored for the condensation of resorcinol (B1680541) with aldehydes, suggesting its potential applicability in benzylation reactions. iwu.edu

Alternative Reaction Media: A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. iwu.edu Future synthetic routes for this compound could explore the use of water, supercritical fluids like CO2, or bio-based solvents. jddhs.comnih.gov Ionic liquids, with their negligible vapor pressure, also present a promising alternative to traditional organic solvents. iwu.edu

Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis and mechanochemical methods (ball milling) can dramatically reduce reaction times and energy consumption compared to conventional heating. dergipark.org.trrsc.orgrsc.org Applying these technologies to the benzylation of resorcinol could lead to more efficient and sustainable production processes.

Solvent-Free Reactions: The ideal green synthesis would eliminate the need for solvents altogether. rsc.orgcmu.edu Research into solid-state reactions, where powdered reactants are mixed and heated, could provide a completely solvent-free route to this compound. cmu.edu

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, reducing the environmental impact. chemistryjournals.net Investigating enzymatic approaches for the synthesis of this compound could lead to highly efficient and sustainable manufacturing processes.

| Green Chemistry Approach | Potential Benefit in this compound Synthesis |

| Heterogeneous Catalysis | Easier catalyst recovery and reuse, reduced waste. |

| Alternative Solvents | Reduced toxicity and environmental impact. |

| Microwave/Ultrasound | Faster reaction times, lower energy consumption. |

| Solvent-Free Conditions | Elimination of solvent waste, simplified purification. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. |

Deeper Elucidation of Molecular and Cellular Mechanisms Underlying Biological Activities

While this compound is primarily known for its tyrosinase inhibitory activity, a comprehensive understanding of its molecular and cellular mechanisms of action is still evolving. Future research should aim to unravel the intricate details of its biological effects.

Tyrosinase Inhibition: The primary mechanism of action for this compound's hypopigmenting effect is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. semanticscholar.org Resorcinol derivatives are recognized as potent tyrosinase inhibitors. researchgate.net It is understood that resorcinols can act as substrates for the monooxygenase activity of tyrosinase, leading to the formation of a hydroxy intermediate that results in the irreversible inactivation of the enzyme. researchgate.net However, the precise binding modes and the kinetics of inhibition for this compound specifically could be further investigated. Future studies could employ advanced techniques like X-ray crystallography of the enzyme-inhibitor complex to visualize the exact interactions.

Antioxidant Mechanisms: The antioxidant properties of this compound and related compounds contribute to their biological activity. The primary antioxidant mechanism involves scavenging free radicals by donating a hydrogen atom from their hydroxyl groups to neutralize reactive species. nih.govnih.gov This is a characteristic of phenolic compounds, which can form stable radical intermediates. mdpi.com Secondary antioxidant mechanisms may include the chelation of metal ions like copper and iron, which can otherwise catalyze the formation of free radicals. nih.gov

Future research should focus on:

Investigating its effects on cellular antioxidant defense systems, such as the activation of antioxidant enzymes.

Exploring its potential pro-oxidant activities under certain conditions, which can be relevant in the context of anticancer effects. mdpi.com

Identification of Novel Biological Targets and Pathways for this compound

Beyond its established role as a tyrosinase inhibitor, this compound and its structural analogues may interact with other biological targets, opening up new therapeutic possibilities. A key area of investigation is its potential as an anti-inflammatory agent.

One promising novel target is 5-lipoxygenase (5-LO) , an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. nih.gov Leukotrienes are implicated in a variety of inflammatory diseases. Studies on resorcinol derivatives have shown that they can efficiently inhibit human 5-LO. nih.gov The potency of these compounds is influenced by the nature of the lipophilic residues attached to the resorcinol core. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of 5-LO through a combination of π-π stacking and hydrogen bond interactions. nih.gov

Future research in this area should include:

Screening this compound and a library of its derivatives against a panel of inflammatory targets to identify other potential molecular targets.

Investigating the downstream signaling pathways affected by this compound's interaction with novel targets like 5-LO.

Exploring the potential for developing this compound-based compounds for the treatment of inflammatory conditions.

The identification of new biological targets is a critical step in drug discovery and could significantly broaden the therapeutic applications of the this compound scaffold.

Development of Advanced Analogues Through Targeted SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For this compound, targeted SAR studies can guide the development of advanced analogues with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Potential Impact:

| Structural Modification | Potential Effect on Biological Activity |

| Substitution on the Benzyl (B1604629) Ring | Altering lipophilicity and electronic properties can enhance binding to the target enzyme. For example, fluoro substitution at the ortho position has been shown to be crucial for the inhibitory activity of some related compounds. nih.gov |

| Modification of the Resorcinol Hydroxyl Groups | The hydroxyl groups are critical for activity, but their modification into ethers or esters could create prodrugs with improved skin penetration. |

| Introduction of Different Functional Groups | Adding groups that can form additional hydrogen bonds or other interactions with the target protein could increase potency. |

| Alterations to the Linker between the Rings | Changing the length or rigidity of the methylene (B1212753) linker could optimize the orientation of the two rings within the binding site. |

Recent research on analogues has already provided valuable SAR insights. For instance, in a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues, the position of hydroxyl groups on the benzylidene ring significantly impacted tyrosinase inhibitory activity, with compounds having two hydroxyl groups showing potent inhibition. mdpi.com Similarly, studies on 1,4-benzoquinone (B44022) and resorcinol derivatives as 5-LO inhibitors revealed that bulky naphthyl or dibenzofuran (B1670420) moieties in place of the benzyl group favored inhibition. nih.gov

Future SAR studies should be systematically designed to:

Explore a wider range of substituents on both the resorcinol and benzyl rings.

Synthesize and evaluate analogues with different linkers between the aromatic rings.

Utilize computational modeling and molecular docking to predict the binding of new analogues and guide their design. ethz.ch

Through such iterative design and synthesis, it is plausible to develop advanced this compound analogues with superior performance for various applications.

Q & A

Q. How should researchers present conflicting data on this compound’s physicochemical properties in manuscripts?

- Methodological Answer :

- Transparent Reporting : Clearly label discrepancies (e.g., solubility values) and discuss potential sources (e.g., impurities, measurement techniques).

- Supplementary Tables : Include raw data for melting points, logP values, or spectral assignments to support reproducibility claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.